molecular formula C9H16ClN B1377211 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 1269456-02-1

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride

Cat. No.: B1377211
CAS No.: 1269456-02-1
M. Wt: 173.68 g/mol
InChI Key: UHNBWKCSAOQKIY-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a nitrogen atom integrated into a tricyclic framework, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like water or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity starting materials to minimize impurities

    Reaction Control: Automated systems to monitor and control reaction parameters

    Purification: Techniques such as recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted derivatives with various alkyl or aryl groups

Scientific Research Applications

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and ion channels

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation

Comparison with Similar Compounds

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride can be compared with other tricyclic compounds, such as:

    4-Azatricyclo[5.2.1.0,2,6]decane: The non-hydrochloride form, which has different solubility and reactivity.

    4-Azatricyclo[5.2.1.0,2,6]decane sulfate: Another salt form with distinct chemical properties.

    4-Azatricyclo[5.2.1.0,2,6]decane nitrate:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the hydrochloride group, which enhances its solubility and stability in aqueous solutions.

Properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBWKCSAOQKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269456-02-1
Record name 4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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